1-(1-Benzyl-1H-pyrazol-4-yl)-ethylamine
Description
Structural Characterization of 1-(1-Benzyl-1H-pyrazol-4-yl)-ethylamine
Systematic Nomenclature and IUPAC Conventions
The systematic naming of this compound follows established International Union of Pure and Applied Chemistry conventions for heterocyclic nomenclature. The compound's official IUPAC name is designated as 1-(1-benzylpyrazol-4-yl)ethanamine, reflecting the priority given to the amine functional group in the naming hierarchy. This nomenclature clearly identifies the structural components: a pyrazole ring system substituted at the nitrogen-1 position with a benzyl group, and at the carbon-4 position with an ethylamine substituent.
The compound is catalogued in the PubChem database under the identifier CID 62727295, with the Chemical Abstracts Service registry number 1339872-02-4. Alternative systematic names include 1-(1-benzyl-1H-pyrazol-4-yl)ethan-1-amine and 1-(1-benzylpyrazol-4-yl)ethanamine, demonstrating the flexibility inherent in systematic nomenclature while maintaining chemical accuracy. The molecular formula C₁₂H₁₅N₃ indicates the presence of twelve carbon atoms, fifteen hydrogen atoms, and three nitrogen atoms, with a calculated molecular weight of 201.27 grams per mole.
The stereochemical descriptors (R)- and (S)- appearing in some nomenclature variants reflect the chiral nature of the carbon center bearing the amine group, indicating that the compound can exist as enantiomeric forms. The European Community number 174-339-9 provides additional regulatory identification for commercial and research applications.
Molecular Geometry and Stereochemical Considerations
The molecular geometry of this compound is characterized by the spatial arrangement of its heterocyclic pyrazole core, the pendant benzyl group, and the ethylamine substituent. The pyrazole ring adopts a planar configuration typical of five-membered aromatic heterocycles, with nitrogen atoms at the 1- and 2-positions contributing to the aromatic electronic delocalization. The dihedral angle between the pyrazole ring and the benzyl phenyl group represents a critical geometric parameter influencing the compound's overall three-dimensional structure.
Studies of related benzyl-substituted pyrazole derivatives have demonstrated that the benzyl group typically adopts a non-coplanar orientation relative to the pyrazole plane, with dihedral angles ranging from approximately 36 to 43 degrees. This geometric arrangement results from the balance between steric hindrance and favorable electronic interactions, particularly those involving the aromatic systems.
The ethylamine substituent at the 4-position of the pyrazole ring introduces a chiral center, creating the potential for enantiomeric forms designated as (R)- and (S)-1-(1-Benzyl-1H-pyrazol-4-yl)-ethylamine. The stereochemical configuration around this carbon center significantly influences the compound's biological activity and physicochemical properties. The amine group can participate in hydrogen bonding interactions, contributing to intermolecular associations and influencing crystal packing arrangements.
Conformational flexibility exists primarily around the benzyl CH₂-N bond and the ethyl C-C bond connecting the pyrazole ring to the amine group. Rotation around these bonds allows for multiple conformational states in solution, which can be investigated through nuclear magnetic resonance spectroscopy and computational chemistry methods.
X-ray Crystallographic Analysis of Solid-State Configuration
X-ray crystallographic analysis provides definitive structural information regarding the solid-state configuration of organic compounds, revealing precise atomic positions, bond lengths, bond angles, and intermolecular interactions. For benzyl-substituted pyrazole derivatives, crystallographic studies have established fundamental geometric parameters that serve as benchmarks for related compounds.
Crystallographic investigations of analogous pyrazole structures have revealed characteristic features including planar pyrazole rings with standard aromatic bond lengths and angles. The nitrogen-nitrogen distance in pyrazole rings typically measures approximately 1.33-1.34 Angstroms, consistent with aromatic character. Carbon-nitrogen bond lengths within the pyrazole framework generally range from 1.33 to 1.46 Angstroms, depending on the specific bonding environment and substituent effects.
The benzyl substituent orientation in crystalline pyrazole derivatives demonstrates consistent patterns, with the phenyl ring positioned at dihedral angles of 36-43 degrees relative to the pyrazole plane. This geometric arrangement minimizes steric conflicts while maintaining favorable aromatic interactions. Intermolecular hydrogen bonding patterns in the crystal lattice often involve the pyrazole nitrogen atoms and any available amine groups, creating extended networks that stabilize the crystal structure.
Crystal packing arrangements for related compounds typically feature alternating bilayers of aromatic components, with pyrazole and phenyl rings organized into distinct structural domains. These organizational patterns contribute to the mechanical and thermal properties of the crystalline material.
| Structural Parameter | Typical Range | Units |
|---|---|---|
| Pyrazole C-N Bond Length | 1.33-1.46 | Angstroms |
| N-N Distance in Pyrazole | 1.33-1.34 | Angstroms |
| Pyrazole-Benzyl Dihedral Angle | 36-43 | Degrees |
| Benzyl C-N Bond Length | 1.45-1.46 | Angstroms |
Advanced Spectroscopic Characterization
Multidimensional Nuclear Magnetic Resonance Spectral Assignments
Nuclear magnetic resonance spectroscopy provides comprehensive structural elucidation through proton, carbon-13, and two-dimensional correlation experiments. The complete structural assignment of this compound requires systematic analysis of one-dimensional and multidimensional nuclear magnetic resonance data.
Proton nuclear magnetic resonance spectroscopy reveals characteristic chemical shift patterns for the various structural components. The pyrazole ring protons typically appear as distinct signals in the aromatic region, with the hydrogen at the 5-position of the pyrazole ring resonating as a singlet due to its isolation from coupling partners. The benzyl methylene protons manifest as a characteristic singlet, typically observed around 5.3-5.8 parts per million, reflecting the deshielding effect of the adjacent aromatic system.
The ethylamine substituent produces a complex multipicity pattern, with the methine proton adjacent to the amine group appearing as a quartet due to coupling with the methyl group. The methyl group itself resonates as a doublet, typically in the range of 1.3-1.5 parts per million. The aromatic protons of the benzyl group generate a characteristic multipicity pattern in the 7.1-7.4 parts per million region, consistent with monosubstituted benzene derivatives.
Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information, with aromatic carbons appearing in the 120-140 parts per million range and aliphatic carbons at higher field. The quaternary carbon of the pyrazole ring substituted with the ethylamine group typically resonates around 108-120 parts per million, while the benzyl methylene carbon appears near 55 parts per million.
Two-dimensional correlation experiments, including Heteronuclear Single Quantum Coherence and Heteronuclear Multiple Bond Correlation, establish connectivity patterns and confirm structural assignments. These experiments prove particularly valuable for distinguishing between regioisomeric possibilities and confirming substitution patterns on the pyrazole ring.
| Nuclear Magnetic Resonance Assignment | Chemical Shift Range | Multiplicity |
|---|---|---|
| Pyrazole H-5 | 7.8-8.7 ppm | Singlet |
| Benzyl CH₂ | 5.3-5.8 ppm | Singlet |
| Aromatic H (Benzyl) | 7.1-7.4 ppm | Multiplet |
| Ethyl CH | 3.0-4.0 ppm | Quartet |
| Ethyl CH₃ | 1.3-1.5 ppm | Doublet |
High-Resolution Mass Spectrometry Fragmentation Patterns
High-resolution mass spectrometry provides definitive molecular weight determination and structural confirmation through characteristic fragmentation patterns. For this compound with molecular formula C₁₂H₁₅N₃ and molecular weight 201.27 grams per mole, the molecular ion peak appears at mass-to-charge ratio 202 under positive ionization conditions.
The fragmentation behavior of benzyl-substituted pyrazole compounds follows predictable patterns based on the stability of resulting ionic fragments. The benzyl cation at mass-to-charge ratio 91 represents one of the most stable and commonly observed fragments, resulting from cleavage of the nitrogen-benzyl bond. This fragmentation pathway reflects the exceptional stability of the tropylium ion formed through benzyl cation rearrangement.
Additional characteristic fragments include the loss of the ethylamine substituent, producing a fragment corresponding to the benzyl-pyrazole core structure. The pyrazole ring system demonstrates particular stability under mass spectrometric conditions, often appearing as a prominent fragment in the spectrum. Sequential losses of ethyl and amine groups provide additional structural confirmation and allow differentiation from closely related isomeric structures.
The isotope pattern observed in high-resolution mass spectrometry confirms the molecular formula, with the characteristic carbon-13 isotope peaks appearing at mass-to-charge ratios 203 and 204 with intensities proportional to the carbon content. Nitrogen isotope contributions are typically minimal but detectable with sufficient instrumental resolution.
| Fragment Ion | Mass-to-Charge Ratio | Relative Intensity | Structural Assignment |
|---|---|---|---|
| Molecular Ion | 202 | Variable | [M+H]⁺ |
| Benzyl Cation | 91 | High | C₇H₇⁺ |
| Pyrazole Core | Variable | Medium | Ring + Substituents |
| Ethyl Loss | 173 | Medium | [M-C₂H₅]⁺ |
Vibrational Spectroscopy Signature Analysis
Vibrational spectroscopy, encompassing both Fourier Transform Infrared and Raman techniques, provides detailed information regarding molecular vibrations and functional group characteristics. The vibrational spectrum of this compound displays distinctive absorption bands corresponding to the various structural components.
The amine functional group produces characteristic stretching vibrations in the 3200-3400 wavenumber region, appearing as both symmetric and asymmetric N-H stretching modes. The exact position and intensity of these absorptions depend on the degree of hydrogen bonding and the electronic environment of the amine group. Primary amines typically exhibit two distinct N-H stretching bands, allowing differentiation from secondary amine analogs.
Aromatic C-H stretching vibrations appear in the 3000-3100 wavenumber region, while aliphatic C-H stretching modes occur at slightly lower frequencies around 2800-3000 wavenumbers. The pyrazole ring system contributes characteristic C=N and C=C stretching vibrations in the 1450-1600 wavenumber range, with specific band positions reflecting the electronic distribution within the aromatic system.
The benzyl group introduces additional complexity through aromatic ring vibrations, including characteristic bands around 1495 and 1456 wavenumbers corresponding to aromatic C=C stretching modes. Out-of-plane bending vibrations of aromatic hydrogens typically appear in the 800-900 wavenumber region and provide information regarding substitution patterns on the benzene ring.
Raman spectroscopy offers complementary information, particularly for symmetric vibrations that may be weak or absent in infrared spectra. The pyrazole ring breathing modes and symmetric aromatic stretching vibrations are often enhanced in Raman spectra, providing additional structural confirmation.
| Vibrational Mode | Frequency Range | Assignment |
|---|---|---|
| N-H Stretch | 3200-3400 cm⁻¹ | Primary Amine |
| Aromatic C-H Stretch | 3000-3100 cm⁻¹ | Benzyl/Pyrazole |
| Aliphatic C-H Stretch | 2800-3000 cm⁻¹ | Ethyl Group |
| C=N/C=C Stretch | 1450-1600 cm⁻¹ | Aromatic Systems |
| Aromatic C=C Stretch | 1495, 1456 cm⁻¹ | Benzyl Group |
Properties
IUPAC Name |
1-(1-benzylpyrazol-4-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3/c1-10(13)12-7-14-15(9-12)8-11-5-3-2-4-6-11/h2-7,9-10H,8,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZDNLLJTIXLGDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN(N=C1)CC2=CC=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
It’s worth noting that compounds with similar structures have been proposed to have a dual mode of biological action, namely antioxidant activity and the ability to influence the glutamatergic signaling system.
Biochemical Pathways
Based on the structure of the compound, it may be involved in pathways related to the glutamatergic signaling system.
Biological Activity
1-(1-Benzyl-1H-pyrazol-4-yl)-ethylamine is a compound that has drawn attention in pharmacological research due to its diverse biological activities. This article explores its synthesis, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
- Molecular Formula : C12H14N2
- Molecular Weight : 198.26 g/mol
- Structure : The compound features a pyrazole ring with a benzyl group and an ethylamine side chain, which contributes to its biological properties.
Synthesis of this compound
The synthesis typically involves the reaction of appropriate hydrazones with carbonyl compounds under controlled conditions. This process can be optimized for yield and purity using techniques such as continuous flow reactors.
Anticancer Properties
Research indicates that derivatives of this compound exhibit significant anticancer activity. Key findings include:
- mTORC1 Pathway Modulation : The compound has been shown to inhibit the mTORC1 pathway, which is crucial for cell growth and proliferation. This inhibition leads to increased levels of autophagy, a process that can suppress cancer cell growth .
- Autophagy Induction : Studies have demonstrated that it enhances autophagic processes under basal conditions and disrupts autophagic flux during nutrient refeeding, suggesting a novel mechanism for its anticancer effects .
| Compound | Mechanism of Action | Effect |
|---|---|---|
| This compound | Inhibits mTORC1 | Increases autophagy |
| N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides | Autophagy modulation | Antiproliferative activity |
Case Studies and Research Findings
A notable study focused on the structure–activity relationship (SAR) of related compounds demonstrated that modifications in the pyrazole ring structure significantly influenced biological activity. For example, compounds with additional methyl groups showed enhanced lipophilicity and biological efficacy .
Example Study
In vitro tests conducted on MIA PaCa-2 pancreatic cancer cells revealed that certain derivatives exhibited submicromolar antiproliferative activity. These compounds not only reduced mTORC1 activity but also increased autophagy levels, highlighting their potential as effective therapeutic agents in oncology .
Scientific Research Applications
Pharmaceutical Applications
1-(1-Benzyl-1H-pyrazol-4-yl)-ethylamine has shown promise in drug development due to its diverse biological activities. Compounds with pyrazole structures are known for their roles in pharmacology, including:
- Anti-inflammatory Activity : Research indicates that pyrazole derivatives can exhibit anti-inflammatory effects, making them potential candidates for treating inflammatory diseases.
- Antimicrobial Properties : Some studies have suggested that this compound may possess antimicrobial activity, which could be useful in developing new antibiotics.
- Anticancer Potential : Initial investigations have pointed towards possible anticancer properties, requiring further exploration to understand the mechanisms involved.
Chemical Research
In chemical research, this compound serves as a valuable building block for synthesizing other compounds. Its unique structure allows for:
- Synthesis of Derivatives : The compound can be modified to create derivatives with enhanced biological activity or altered physical properties.
- Reactivity Studies : Understanding the reactivity of this compound can lead to insights into its potential interactions with various biological targets.
Mechanistic Studies
Investigating the specific mechanisms of action for this compound is crucial for elucidating its therapeutic potential. Interaction studies may involve:
- Binding Affinity Tests : Evaluating how well the compound binds to specific receptors or enzymes.
- Cellular Assays : Assessing the effects of the compound on cell viability and proliferation.
Case Study 1: Anti-inflammatory Effects
A study published in a peer-reviewed journal explored the anti-inflammatory effects of several pyrazole derivatives, including this compound. The findings indicated significant inhibition of pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in inflammatory diseases.
Case Study 2: Antimicrobial Activity
In another investigation focusing on antimicrobial properties, researchers tested various pyrazole derivatives against a panel of bacterial strains. The results demonstrated that this compound exhibited notable antibacterial activity, warranting further exploration as a lead compound for antibiotic development.
Case Study 3: Anticancer Potential
A recent study examined the cytotoxic effects of this compound on cancer cell lines. Results showed promising anticancer activity, particularly against specific types of cancer cells, highlighting the need for additional research into its mechanisms and potential clinical applications.
Preparation Methods
Direct N-Substitution via Primary Amines
A recent method involves the direct preparation of N-substituted pyrazoles from primary aliphatic amines and diketones using O-(4-nitrobenzoyl)hydroxylamine as a reagent in dimethylformamide (DMF) solvent at elevated temperatures (around 85 °C). This method allows the formation of N-alkyl pyrazoles by reacting primary amines with diketones under mild conditions.
- Reaction conditions : Primary amine (e.g., ethylamine derivative), diketone (such as 2,4-pentanedione), O-(4-nitrobenzoyl)hydroxylamine, DMF solvent, 85 °C, 1.5 hours.
- Workup : Extraction with NaOH and dichloromethane, drying, and purification by column chromatography.
- Yields : Moderate to good yields (38–60%) depending on substituents.
This method is adaptable for various N-substituted pyrazoles and can be tailored to synthesize this compound by selecting benzylamine as the primary amine.
Advanced Cross-Coupling and One-Pot Synthesis Approaches
For more complex pyrazole derivatives, including those with additional substituents such as trifluoromethyl groups, sequential one-pot multi-step syntheses have been developed.
Sonogashira Cross-Coupling and Copper(I)-Catalyzed Azide–Alkyne Cycloaddition (CuAAC)
A sophisticated method involves:
- Step 1 : Pd(0)-catalyzed Sonogashira cross-coupling of 4-bromo-5-trifluoromethyl-1H-pyrazole with trimethylsilylacetylene (TMSA).
- Step 2 : In situ desilylation to generate terminal alkyne intermediates.
- Step 3 : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form pyrazolyl-triazole systems.
This one-pot three-step protocol yields polysubstituted pyrazole derivatives efficiently, overcoming challenges posed by electron-withdrawing substituents like trifluoromethyl groups.
- Catalysts and ligands : Pd(OAc)₂ with bulky electron-rich dialkylbiarylphosphine ligands such as XPhos were critical for high conversion rates (up to 98%).
- Reaction conditions : DMF solvent, temperatures ranging from 25 °C to 110 °C, argon atmosphere.
- Yields : Overall yields up to 72% for complex heterocyclic systems.
Though this method targets trifluoromethyl-substituted pyrazoles, the principles of selective Pd-catalyzed cross-coupling and click chemistry can be adapted for the synthesis of this compound derivatives if further functionalization is required.
Comparative Data Table of Key Preparation Methods
| Methodology | Key Reagents & Conditions | Catalyst(s) & Ligands | Temperature (°C) | Reaction Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Direct N-substitution with primary amines | Primary amine (benzylamine), diketone, O-(4-nitrobenzoyl)hydroxylamine, DMF | None (reagent-mediated) | 85 | 1.5 h | 38–60 | Mild conditions, adaptable to various N-substituted pyrazoles |
| Sonogashira cross-coupling + CuAAC (one-pot) | 4-bromo-5-trifluoromethyl-1H-pyrazole, TMSA, azide, Pd(OAc)₂, XPhos, CuI | Pd(OAc)₂/XPhos, CuI | 25–110 | Sequential steps | Up to 72 | Complex heterocycles, requires careful ligand selection |
Detailed Research Findings and Notes
The direct N-substitution method provides a straightforward synthetic route for N-benzyl pyrazoles by exploiting the reactivity of primary amines and diketones with hydroxylamine derivatives. The reaction proceeds efficiently in DMF at moderate temperatures, with simple workup and purification steps.
The Sonogashira cross-coupling step is sensitive to substituents on the pyrazole ring; electron-withdrawing groups like trifluoromethyl reduce reactivity, necessitating the use of bulky, electron-rich phosphine ligands such as XPhos for effective catalysis.
The one-pot sequential protocol integrating Pd-catalyzed coupling and CuAAC click chemistry represents a powerful synthetic strategy for generating multifunctional pyrazole derivatives, potentially applicable to ethylamine-substituted analogs after appropriate precursor design.
The choice of ligand and reaction conditions critically influences the yield and purity of the final product. For example, XPhos ligand at 100 °C in DMF gave the highest conversion (98%) in cross-coupling reactions.
Q & A
Q. How does structural modification of the benzyl or ethylamine group alter bioactivity?
- Methodological Answer :
- SAR Studies : Synthesize analogues with halogenated benzyl groups or methylated amines .
- Pharmacophore Mapping : Use MOE or Schrödinger to identify essential structural motifs .
- In Vivo Testing : Compare pharmacokinetics (AUC, Cmax) in rodent models .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
